Human Pharmacokinetics: Distinct Elimination Half-Life of 4-Hydroxy-tetramisole Compared to 4-Phenyl-2-imidazolidinone
In a controlled human study, the elimination half-life (t½) of 4-hydroxy-tetramisole (p-hydroxy-PTHIT) was quantified as 3.4–5.8 hours, markedly shorter than that of 4-phenyl-2-imidazolidinone (14.0–15.9 hours), a different tetramisole metabolite [1]. This direct head-to-head comparison demonstrates that 4-hydroxy-tetramisole is cleared from the systemic circulation significantly faster than the other major metabolite.
| Evidence Dimension | Human Elimination Half-Life (t½) |
|---|---|
| Target Compound Data | 3.4–5.8 hours (n=3, 10 mg nasal tetramisole) |
| Comparator Or Baseline | 4-Phenyl-2-imidazolidinone: 14.0–15.9 hours |
| Quantified Difference | Approximately 3–5-fold shorter half-life for 4-hydroxy-tetramisole |
| Conditions | Controlled human nasal administration of 10 mg tetramisole; LC–MS/MS quantification (LOQ 0.05 ng/mL) |
Why This Matters
This quantifiable difference is critical for designing accurate pharmacokinetic studies and forensic detection windows, as 4-hydroxy-tetramisole's shorter half-life dictates different sampling time points compared to co-occurring metabolites.
- [1] Hundertmark, M., et al. 'Analysis of tetramisole metabolites - Is "Aminorex" found in forensic samples of cocaine users actually 4-phenyl-2-imidazolidinone?' Drug Testing and Analysis, vol. 15, no. 8, 2023, pp. 865–878. doi:10.1002/dta.3482. View Source
